tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate
Description
The compound tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate (CAS: 872624-59-4) is a benzo-fused azepine derivative featuring a ketone group at position 5, a methyl substituent at position 7, and a trifluoromethyl group at position 6. The tert-butyl carbamate group at position 1 acts as a protective moiety, commonly utilized in synthetic organic chemistry to stabilize intermediates during multi-step reactions .
Key structural attributes include:
- Electron-withdrawing groups: The trifluoromethyl (-CF₃) group enhances metabolic stability and lipophilicity, a trait leveraged in medicinal chemistry.
- Rigid bicyclic framework: The benzoazepine core imposes conformational constraints, influencing binding interactions in biological systems.
Safety protocols for handling emphasize avoiding heat, ignition sources, and moisture, with storage recommendations in ventilated, cool environments .
Properties
IUPAC Name |
tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-3,4-dihydro-2H-1-benzazepine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3NO3/c1-10-8-11-13(9-12(10)17(18,19)20)21(7-5-6-14(11)22)15(23)24-16(2,3)4/h8-9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBDHKWIVAXDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(F)(F)F)N(CCCC2=O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732011 | |
| Record name | tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872624-59-4 | |
| Record name | 1,1-Dimethylethyl 2,3,4,5-tetrahydro-7-methyl-5-oxo-8-(trifluoromethyl)-1H-1-benzazepine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=872624-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-1-benzazepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00732011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate is a compound with significant potential in pharmacological applications. Its unique structure and functional groups contribute to various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C17H20F3NO3
- Molecular Weight : 343.4 g/mol
- CAS Number : 872624-59-4
- Purity : >98% .
The compound features a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and influencing molecular interactions.
Research indicates that compounds like tert-butyl 7-methyl-5-oxo derivatives can interact with various biological targets. The presence of the trifluoromethyl group is particularly noteworthy as it often enhances the binding affinity to target proteins. This compound may exhibit inhibition of specific enzymes or receptors involved in disease pathways.
Case Studies and Research Findings
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Cytotoxicity :
Comparative Biological Activity Table
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structure suggests possible interactions with biological targets due to the presence of the trifluoromethyl group, which can enhance lipophilicity and bioavailability.
Case Study: Anticancer Activity
Research has indicated that derivatives of benzo[b]azepines exhibit anticancer properties. A study demonstrated that similar compounds could inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways. The introduction of the trifluoromethyl group may enhance the potency of these compounds against various cancer types .
Agrochemical Applications
The compound's properties make it a candidate for use in agrochemicals. Its structural configuration may allow it to function as a herbicide or pesticide, targeting specific plant or insect metabolic pathways.
Case Study: Herbicidal Activity
A study conducted on related benzo[b]azepine derivatives showed promising herbicidal activity against common agricultural weeds. These compounds were able to disrupt photosynthesis in target species while exhibiting low toxicity to non-target plants .
Material Science
In material science, this compound can be utilized in the development of advanced materials due to its unique chemical structure.
Case Study: Polymer Synthesis
Research into polymer chemistry has revealed that incorporating such compounds into polymer matrices can enhance thermal stability and mechanical properties. For example, studies have shown that adding trifluoromethylated compounds to polycarbonate matrices improves their impact resistance and thermal degradation profiles .
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized via multi-step organic reactions, often involving:
-
Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide under catalytic conditions.
-
Cyclization : Formation of the seven-membered azepine ring via intramolecular cyclization, facilitated by Brønsted or Lewis acids .
-
Protection/Deprotection : The tert-butyl carbamate group serves as a temporary protecting group for the amine during synthesis, removed under acidic conditions (e.g., HCl/EtOAc) .
Functional Group Reactivity
The compound participates in reactions driven by its functional groups:
-
Ketone (5-oxo) : Undergoes nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to form secondary alcohols or alkanes.
-
Trifluoromethyl Group : Electron-withdrawing effects enhance electrophilic aromatic substitution reactivity at adjacent positions .
-
Ester (tert-butyl carbamate) : Resistant to basic hydrolysis but cleaved under strong acids .
Example Reaction:
Reduction of Ketone
-
Conditions : MeOH, 0°C → rt, 2h.
-
Yield : ~85% (HPLC purity >95%).
Catalyzed Transformations
Transition metal catalysis enables asymmetric functionalization:
-
Rhodium-Catalyzed Allylic Amination : Used to introduce chiral amines at the α-position of the azepine ring .
Stability and Reaction Optimization
-
pH Sensitivity : The compound decomposes under strongly basic conditions (pH >10) but remains stable in acidic media (pH 2–6).
-
Temperature Control : Reactions above 80°C lead to side products via retro-aza-Michael pathways .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes cyclization . |
| Solvent | THF or DCE | Enhances catalyst activity . |
Analytical Characterization
Key techniques for monitoring reactions:
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural and Physicochemical Comparisons
*Inferred from structural analysis; †Calculated based on analogous compounds.
Key Observations :
5-Oxo vs. 5-Hydroxy Groups: The target compound’s 5-oxo group (ketone) reduces hydrogen-bonding capacity compared to the 5-hydroxy analog (CAS: 872624-60-7). This difference impacts solubility and acidity (pKa ~16–18 for ketones vs. ~10–12 for phenols) . The hydroxy derivative’s storage at 2–8°C suggests sensitivity to oxidation or hydrolysis, whereas the oxo variant may exhibit greater stability under ambient conditions .
7-Methyl vs. 7-Ethyl Substituents: The ethyl-substituted analog (C₁₈H₂₂F₃NO₃) has a higher molar mass (357.37 vs. 359.34) and increased lipophilicity (logP ~2.8 vs.
Trifluoromethyl vs. Chlorine/Sulfonyl Groups: The 7-chloro, toluenesulfonyl derivative (C₂₀H₁₉ClNO₅S) introduces strong electron-withdrawing effects, favoring electrophilic substitution reactions. In contrast, the CF₃ group in the target compound offers steric bulk without significantly altering electronic density .
Crystallographic and Conformational Insights
- The crystal structure of 2,2,4-trimethyl-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine () reveals a monoclinic lattice (space group P21/c) with a β angle of 100.483°, indicating non-planar ring conformations. While this compound is a diazepine, its structural data suggest that benzoazepines adopt similar puckered geometries, which may affect intermolecular interactions in solid-state or solution phases .
Preparation Methods
General Synthetic Strategy
The synthesis typically revolves around constructing the 1H-benzo[b]azepine core, functionalizing it with a trifluoromethyl group at the 8-position, and installing the tert-butyl ester at the 1-carboxylate position. The methods involve:
- Lithium–halogen exchange to introduce the trifluoromethyl substituent.
- Cyclization reactions to form the seven-membered benzazepine ring.
- Use of protecting groups such as tert-butyl esters to protect carboxyl groups during synthesis.
- Catalytic reductions and dehydrations to adjust oxidation states and saturation of the ring system.
Key Reagents and Reaction Conditions
| Step | Reagents/Conditions | Purpose/Transformation | Notes |
|---|---|---|---|
| 1 | 1-bromo-2-(trifluoromethyl)benzene, n-butyllithium (Li–halogen exchange) | Introduce trifluoromethyl-substituted aryl lithium intermediate | Low temperature control required |
| 2 | 1-benzylpiperidin-4-one, nucleophilic addition | Formation of tertiary alcohol intermediate | Precursor to benzazepine ring |
| 3 | Thionyl chloride (SOCl2), dehydration | Conversion of tertiary alcohol to tetrahydropyridine intermediate | Facilitates ring closure |
| 4 | Pd/C catalyst, ammonium formate, hydrogenation | Reduction of olefin and N-benzyl deprotection | Mild hydrogenation conditions |
| 5 | Methyl 2-isocyanatobenzoate, saponification | Formation of benzazepine carboxylate ester | Enables installation of carboxylate functionality |
| 6 | tert-Butyl alcohol or tert-butyl chloroformate (Boc protection) | Protection of carboxyl group as tert-butyl ester | Protecting group stability during synthesis |
These steps are often performed sequentially with careful control of temperature and pH to maximize yield and selectivity.
Detailed Stepwise Synthesis Outline
Step 1: Formation of Trifluoromethyl-Substituted Aryl Lithium Intermediate
- Starting from 1-bromo-2-(trifluoromethyl)benzene, lithium–halogen exchange is performed using n-butyllithium at low temperature to generate the corresponding aryl lithium species. This intermediate is key for subsequent nucleophilic addition.
Step 2: Nucleophilic Addition to Piperidinone
- The aryl lithium intermediate is reacted with 1-benzylpiperidin-4-one to form a tertiary alcohol. This step introduces the piperidine ring and sets the stage for ring closure.
Step 3: Dehydration to Tetrahydropyridine
- Treatment of the tertiary alcohol with thionyl chloride induces dehydration, resulting in the formation of a tetrahydropyridine intermediate. This step is critical for establishing the unsaturated ring system required for benzazepine synthesis.
Step 4: Catalytic Reduction and N-Benzyl Deprotection
- The olefin in the tetrahydropyridine is reduced using ammonium formate and 10% Pd/C catalyst. Simultaneously, the N-benzyl protecting group is removed under these mild hydrogenation conditions to yield the free amine intermediate.
Step 5: Cyclization and Ester Formation
- The amine intermediate is treated with methyl 2-isocyanatobenzoate to form the benzazepine ring system with a methyl ester at the carboxylate position. Subsequent saponification converts the methyl ester to the free acid.
Step 6: Protection of Carboxylic Acid as tert-Butyl Ester
- The free acid is protected using tert-butyl alcohol or tert-butyl chloroformate to form the tert-butyl ester, resulting in the final compound tert-Butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.
Analytical and Monitoring Techniques
Throughout the synthesis, the following analytical methods are employed to monitor reaction progress and confirm product identity:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural features and purity.
- High Performance Liquid Chromatography (HPLC): To monitor reaction completion and isolate products.
- Mass Spectrometry (MS): To verify molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): To detect functional groups such as carbonyl and ester moieties.
These techniques ensure high selectivity and yield by optimizing reaction conditions such as temperature, solvent, and pH.
Summary Table of Preparation Steps
Research Findings and Considerations
- The use of trifluoromethylating agents and lithium–halogen exchange is critical to introduce the trifluoromethyl group with high regioselectivity.
- Protecting groups such as tert-butyl esters are essential to prevent side reactions during the multi-step synthesis.
- Catalytic hydrogenation serves dual purposes: reduction of olefinic bonds and removal of N-protecting groups, streamlining the process.
- Reaction conditions such as temperature control and solvent choice significantly impact yields and purity.
- The final compound's pharmacological relevance, particularly in serotonin receptor modulation, motivates the development of efficient synthetic routes.
This comprehensive synthesis approach for this compound integrates classical organolithium chemistry, catalytic transformations, and protecting group strategies to achieve the complex molecular architecture with high efficiency and selectivity.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 7-methyl-5-oxo-8-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate?
Methodological Answer: While direct synthetic protocols for this compound are not explicitly detailed in the literature, analogous tert-butyl carbamate syntheses involve:
- Boc Protection/Deprotection: Use tert-butyl dicarbonate (Boc anhydride) to protect amines under basic conditions (e.g., NaHCO₃ or DIEA) .
- Ring Closure: For benzoazepine cores, cyclization via intramolecular nucleophilic acyl substitution or Pd-catalyzed cross-coupling may be employed, as seen in related spirocyclic systems .
- Trifluoromethylation: Introduce the CF₃ group via electrophilic trifluoromethylation (e.g., Togni’s reagent) or late-stage functionalization .
- Purification: Chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from EtOH/H₂O) are standard for similar carbamates .
Q. How can structural characterization of this compound be optimized?
Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm ring conformation using single-crystal diffraction, as demonstrated for tert-butyl spirocyclic carbamates .
- NMR Analysis: Assign peaks via ¹H-¹³C HMBC to distinguish overlapping signals (e.g., tetrahydroazepine protons vs. methyl/trifluoromethyl groups). For CF₃, observe ¹⁹F NMR shifts near -60 to -70 ppm .
- Mass Spectrometry: High-resolution ESI-MS can verify molecular weight (expected [M+H]⁺ ~ 400–450 Da) and detect fragmentation patterns indicative of Boc cleavage .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage: Store at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the Boc group. Similar carbamates show degradation when exposed to moisture or acidic vapors .
- Handling: Use gloveboxes for air-sensitive steps. Safety Data Sheets (SDS) for analogous compounds recommend PPE (gloves, goggles) due to potential irritancy .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
- Electron-Withdrawing Effects: The CF₃ group deactivates the benzoazepine ring, reducing electrophilicity at the 8-position. This necessitates stronger nucleophiles (e.g., Grignard reagents) or catalysts (e.g., Pd(PPh₃)₄) for substitutions .
- Steric Hindrance: The bulky CF₃ group may slow reactions at adjacent positions. Kinetic studies on similar systems suggest using elevated temperatures (80–100°C) or microwave-assisted synthesis to overcome barriers .
Q. How can this compound serve as a building block in drug discovery?
Methodological Answer:
- Proteolysis-Targeting Chimeras (PROTACs): The Boc group allows selective deprotection for conjugation to E3 ligase ligands, as seen in WDR5 degrader syntheses .
- Peptide Mimetics: The tetrahydroazepine core mimics proline-rich domains in protein-protein interaction inhibitors. Functionalize via amidation or Suzuki coupling at the 7-methyl position .
Q. How should researchers address contradictions in spectroscopic data for this compound?
Methodological Answer:
- Cross-Validation: Compare NMR (DMSO-d₆ vs. CDCl₃) and IR spectra to identify solvent-dependent shifts. For example, carbonyl stretches (1680–1720 cm⁻¹) vary with hydrogen bonding .
- Analogous Systems: Leverage data from structurally similar compounds (e.g., tert-butyl spirocyclic carbamates or trifluoromethylated heterocycles) to interpret ambiguous results .
- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) can predict ¹³C NMR chemical shifts and reconcile experimental discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
